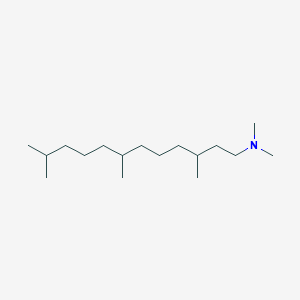
N,N,3,7,11-pentamethyldodecan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N,3,7,11-pentamethyldodecan-1-amine is an organic compound with the molecular formula C17H37N. It is a tertiary amine characterized by the presence of multiple methyl groups attached to a dodecane backbone. This compound is notable for its unique structure, which includes a tertiary amine group and several methyl substituents.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N,3,7,11-pentamethyldodecan-1-amine typically involves the alkylation of a suitable amine precursor with methylating agents. One common method is the reaction of dodecane with methyl iodide in the presence of a strong base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methyl iodide.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes where the reactants are fed into a reactor and the product is continuously removed. This method ensures high efficiency and yield. The reaction conditions are optimized to maximize the production rate while minimizing the formation of by-products.
Análisis De Reacciones Químicas
Types of Reactions
N,N,3,7,11-pentamethyldodecan-1-amine undergoes various chemical reactions, including:
Oxidation: The tertiary amine can be oxidized to form N-oxides using oxidizing agents such as hydrogen peroxide.
Reduction: Reduction reactions can convert the tertiary amine to secondary or primary amines, although this is less common.
Substitution: The compound can undergo nucleophilic substitution reactions where the amine group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or peracids are commonly used as oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) is a typical reducing agent.
Substitution: Alkyl halides and other electrophiles are used in substitution reactions.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Secondary or primary amines.
Substitution: Various substituted amines depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N,N,3,7,11-pentamethyldodecan-1-amine has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of surfactants, lubricants, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of N,N,3,7,11-pentamethyldodecan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The tertiary amine group can form hydrogen bonds and electrostatic interactions with these targets, modulating their activity. The compound’s multiple methyl groups may also influence its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
N,N-dimethyldodecan-1-amine: Similar structure but with fewer methyl groups.
N,N,3,7-tetramethyldodecan-1-amine: Similar but with one less methyl group.
N,N,3,7,11-trimethyldodecan-1-amine: Similar but with two fewer methyl groups.
Uniqueness
N,N,3,7,11-pentamethyldodecan-1-amine is unique due to its high degree of methylation, which can significantly affect its chemical properties and reactivity. This makes it a valuable compound for studying the effects of methylation on amine functionality and for developing specialized applications in various fields.
Propiedades
Número CAS |
56392-07-5 |
|---|---|
Fórmula molecular |
C17H37N |
Peso molecular |
255.5 g/mol |
Nombre IUPAC |
N,N,3,7,11-pentamethyldodecan-1-amine |
InChI |
InChI=1S/C17H37N/c1-15(2)9-7-10-16(3)11-8-12-17(4)13-14-18(5)6/h15-17H,7-14H2,1-6H3 |
Clave InChI |
YCLJKXZGQYOVKJ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CCCC(C)CCCC(C)CCN(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


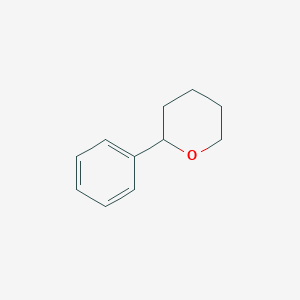
![N-benzyl-N-[3-(furan-2-yl)-4-methylpentyl]propanamide](/img/structure/B14155676.png)
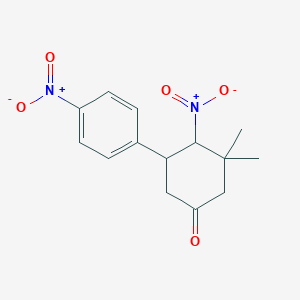
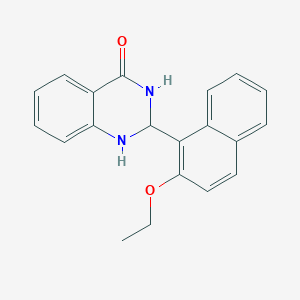
![9-(methylsulfanyl)-5H-spiro[benzo[h][1,2,4]triazolo[3,4-b]quinazoline-6,1'-cyclohexan]-7(11H)-one](/img/structure/B14155688.png)
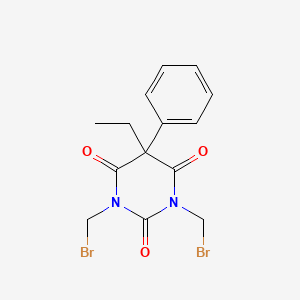
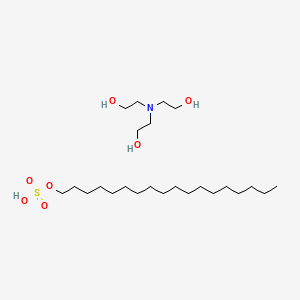
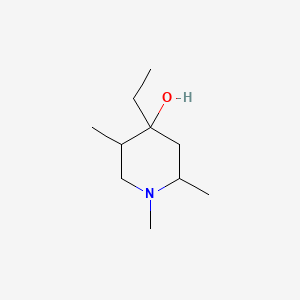
![5,11-Dibenzyl-8-sulfanylidenespiro[3,5,7,11-tetrazatricyclo[7.3.1.02,7]tridec-2-ene-13,1'-cyclopentane]-1,9-dicarbonitrile](/img/structure/B14155706.png)
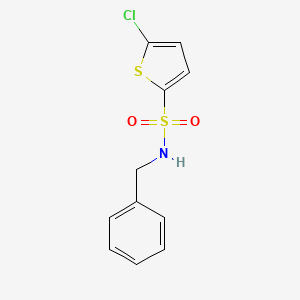
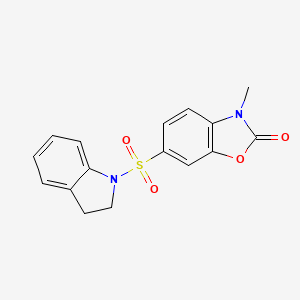
![butan-2-yl 2-amino-1-(4-butylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B14155715.png)
![N'-(2-aminoethyl)ethane-1,2-diamine;2-(chloromethyl)oxirane;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol](/img/structure/B14155722.png)
![(8R,9S,10R,12S,13S,14S,15S,17S)-17-acetyl-12,15-dihydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B14155731.png)
